alpha-(Aminomethyl)-2,6-difluorobenzeneacetic acid ethyl ester
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Overview
Description
Alpha-(Aminomethyl)-2,6-difluorobenzeneacetic acid ethyl ester is an organic compound that belongs to the class of amino acid esters This compound is characterized by the presence of an aminomethyl group attached to a difluorobenzene ring, which is further connected to an acetic acid ethyl ester moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of alpha-(Aminomethyl)-2,6-difluorobenzeneacetic acid ethyl ester can be achieved through several synthetic routes. One common method involves the esterification of alpha-(Aminomethyl)-2,6-difluorobenzeneacetic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion to the ester.
Another approach involves the use of trimethylchlorosilane and methanol at room temperature, which has been shown to be an efficient system for the esterification of various carboxylic acids . This method offers advantages such as mild reaction conditions, simple workup, and good to excellent yields.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to high yields and purity of the final product. The use of environmentally friendly catalysts and solvents is also emphasized to minimize the environmental impact of the production process.
Chemical Reactions Analysis
Types of Reactions
Alpha-(Aminomethyl)-2,6-difluorobenzeneacetic acid ethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic reagents such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted amino acid esters.
Scientific Research Applications
Alpha-(Aminomethyl)-2,6-difluorobenzeneacetic acid ethyl ester has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and as a substrate for enzyme assays.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of alpha-(Aminomethyl)-2,6-difluorobenzeneacetic acid ethyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds or electrostatic interactions with active sites of enzymes, leading to inhibition or activation of enzymatic activity. The difluorobenzene ring may also contribute to the binding affinity through hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
- Alpha-(Aminomethyl)-2,6-difluorobenzeneacetic acid methyl ester
- Alpha-(Aminomethyl)-2,6-difluorobenzeneacetic acid propyl ester
- Alpha-(Aminomethyl)-2,6-difluorobenzeneacetic acid butyl ester
Uniqueness
Alpha-(Aminomethyl)-2,6-difluorobenzeneacetic acid ethyl ester is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the difluorobenzene ring enhances its stability and lipophilicity, making it a valuable compound for various applications.
Properties
IUPAC Name |
ethyl 3-amino-2-(2,6-difluorophenyl)propanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13F2NO2/c1-2-16-11(15)7(6-14)10-8(12)4-3-5-9(10)13/h3-5,7H,2,6,14H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUSQLQCXJRLNJP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CN)C1=C(C=CC=C1F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13F2NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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